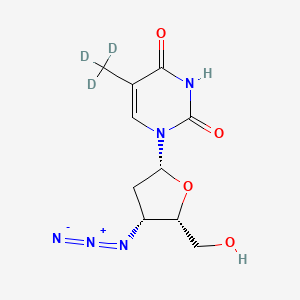

3'-epi-Azido-3'-deoxythymidine-d3

Description

Contextualization of Azido-deoxythymidine Analogs in Contemporary Chemical Biology

Azido-deoxythymidine analogs are a class of molecules derived from thymidine (B127349), a natural component of DNA. A prime example is 3′-azido-3′-deoxythymidine (AZT), also known as zidovudine (B1683550), which was the first approved antiviral agent for HIV. sciencesnail.comgoogle.com The defining feature of these analogs is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an azido (B1232118) group (-N3). sciencesnail.commdpi.com

In the body, these analogs can be phosphorylated to their triphosphate form. sciencesnail.com This activated form acts as a competitive inhibitor and a chain terminator for reverse transcriptases, enzymes crucial for the replication of retroviruses like HIV. sciencesnail.comrndsystems.com By incorporating into the growing DNA chain, the azido group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis. sciencesnail.com The selectivity of these analogs for viral reverse transcriptase over human DNA polymerases is a key factor in their therapeutic application. sciencesnail.comrndsystems.com

Beyond their direct antiviral roles, azido-deoxythymidine analogs are valuable tools in chemical biology. The azide (B81097) group is a versatile functional group used in "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and cleanly joining molecular building blocks. nih.gov This allows for the labeling and tracking of DNA in various biological systems. nih.gov Furthermore, studies on these analogs continue to provide insights into enzyme mechanisms, such as those of telomerase and mitochondrial DNA polymerase, and have been investigated for their potential in cancer research. nih.govnih.govnih.gov

Stereochemical Significance of the 3'-epi Configuration in Nucleoside Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critical for the biological activity of nucleoside analogs. The term "epi" is used to denote a change in the configuration at one of several chiral centers in a molecule. qmul.ac.uk In the case of 3'-epi-Azido-3'-deoxythymidine-d3, the "3'-epi" designation indicates that the azido group at the 3' position of the sugar ring has the opposite stereochemical orientation to that found in the parent compound, zidovudine (AZT). cymitquimica.com

Zidovudine has the erythro configuration, where the substituents at the 2' and 3' positions are on the same side of the sugar ring. In contrast, the 3'-epi isomer has a threo configuration, with these substituents on opposite sides. cymitquimica.com This seemingly minor change in spatial arrangement can have a profound impact on how the molecule interacts with its biological targets, primarily enzymes.

The specific three-dimensional shape of an enzyme's active site dictates which molecules it can bind. A change in stereochemistry, as seen in the 3'-epi configuration, can alter the binding affinity of the nucleoside analog for its target enzyme. This can lead to a decrease or, in some cases, a complete loss of biological activity compared to the parent compound. Therefore, 3'-epi-Azido-3'-deoxythymidine is often synthesized and studied as an impurity or a related substance of zidovudine to understand the structure-activity relationship and to ensure the purity of the active pharmaceutical ingredient. cymitquimica.com

Fundamental Role of Deuterium (B1214612) Labeling (d3) in Mechanistic and Analytical Investigations

Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful technique in scientific research. In this compound, three hydrogen atoms (likely on the methyl group of the thymine (B56734) base) are replaced with deuterium, a stable, heavier isotope of hydrogen. clearsynth.com This labeling does not significantly alter the molecule's chemical properties but provides a distinct mass signature. chem-station.com

The primary applications of deuterium labeling (d3) in this context are in analytical and mechanistic studies:

Internal Standards in Mass Spectrometry: One of the most common uses for deuterated compounds is as internal standards for quantitative analysis using mass spectrometry (MS). acs.org Since the deuterated analog is chemically identical to the non-labeled compound, it co-elutes in chromatography and has similar ionization efficiency in the mass spectrometer. However, it is easily distinguished by its higher mass. By adding a known amount of the d3-labeled standard to a sample, the precise quantity of the non-labeled compound can be determined with high accuracy. acs.org

Mechanistic and Metabolic Studies: Deuterium labeling can be used to trace the metabolic fate of a molecule in a biological system. clearsynth.com By analyzing the metabolites for the presence of deuterium, researchers can elucidate metabolic pathways and clearance rates. clearsynth.com Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed down due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. chem-station.com Studying the KIE can provide valuable information about the rate-limiting steps in enzymatic reactions and drug metabolism. chem-station.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Selective deuteration can simplify complex NMR spectra, aiding in the structural elucidation of molecules and their interactions with other molecules, such as proteins or DNA. nih.gov

Overview of Academic Research Trajectories for this compound

The academic research involving this compound is primarily focused on its role as an analytical standard and a tool for understanding the chemistry of nucleoside analogs. Given that it is an epimer of the well-known drug zidovudine, its synthesis and characterization are important for quality control in pharmaceutical manufacturing. cymitquimica.com

Research trajectories for this specific compound include:

Synthesis and Characterization: The development of synthetic routes to produce this compound with high purity is a key area of research. This includes detailed characterization using techniques like NMR and mass spectrometry to confirm its structure and isotopic enrichment.

Analytical Method Development: This compound is crucial for the development and validation of analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of zidovudine and its impurities in various matrices.

Comparative Biological Studies: While the 3'-epi configuration is generally associated with reduced biological activity, comparative studies with zidovudine can provide valuable insights into the specific steric requirements of the active sites of enzymes like reverse transcriptase. These studies help to build a more complete picture of the structure-activity relationships of nucleoside analogs.

While direct research on the biological effects of this compound may be limited, its importance as a specialized chemical tool for analytical and mechanistic studies is well-established within the scientific community.

Table of Chemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₀D₃N₅O₄ | clearsynth.com |

| Molecular Weight | 270.26 g/mol | clearsynth.com |

| Synonyms | 1-(3-Azido-2,3-dideoxy-ß-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione-d3, 3'-epi-Zidovudine-d3 | cymitquimica.comclearsynth.com |

| Compound Name |

|---|

| This compound |

| 3'-epi-Azido-3'-deoxythymidine |

| Azido-deoxythymidine |

| Zidovudine (AZT) |

| Thymidine |

| 3'-azido-3'-deoxythymidine monophosphate |

| 3'-azido-3'-deoxythymidine triphosphate |

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

270.26 g/mol |

IUPAC Name |

1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1/i1D3 |

InChI Key |

HBOMLICNUCNMMY-BCELKLLESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for 3 Epi Azido 3 Deoxythymidine D3

Stereoselective Synthesis of 3'-epi-Nucleoside Analog Precursors

The creation of the 3'-epi configuration is a cornerstone of the synthesis. This is typically achieved through stereoselective reactions that either start with a chiral pool material that guides the synthesis or involve a key inversion step at the C3' position.

One common strategy begins with a readily available and less expensive starting material like D-xylose, rather than thymidine (B127349). google.com The synthesis involves building the thymine (B56734) base onto the xylofuranose (B8766934) sugar. The key challenge is controlling the stereochemistry at each step to arrive at the desired threo configuration, which corresponds to the epi form, as opposed to the erythro configuration of standard AZT.

A crucial method for achieving the inversion of stereochemistry at a specific hydroxyl group is the Mitsunobu reaction. researchgate.net In the context of nucleoside synthesis, if starting from a precursor with a 3'-hydroxyl group in the ribo-configuration (as in thymidine), this group can be inverted to the xylo-configuration (the epi orientation). The reaction uses a phosphine (B1218219) (like triphenylphosphine) and a diazo compound (like diethyl azodicarboxylate, DEAD) to activate the hydroxyl group, allowing for its displacement by a nucleophile in an SN2 reaction, which proceeds with inversion of configuration. researchgate.net

Another approach involves the synthesis of a syn-amino alcohol precursor which can then be cyclized. For instance, Pd-catalyzed carboamination has been used to create 2-benzylpyrrolidine (B112527) alkaloids, providing access to both diastereomers, including the epi form, by starting with the appropriate syn- or anti-isomer of the precursor. nih.govnih.gov This highlights the principle of using stereochemically defined open-chain precursors to build the desired cyclic nucleoside analog.

Table 1: Key Strategies for Stereoselective Precursor Synthesis

| Strategy | Starting Material Example | Key Reaction/Principle | Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | D-Xylose | Sequential protection, glycosylation, and functional group manipulation. google.com | Builds the desired stereochemistry from an inexpensive chiral source. |

| Stereochemical Inversion | Thymidine | Mitsunobu reaction on the 3'-OH group. researchgate.net | Inverts the configuration at C3' to the epi form. |

| Diastereoselective Cyclization | Acyclic Amino Alcohol | Pd-catalyzed carboamination. nih.gov | Forms the heterocyclic core with controlled stereochemistry. |

Regioselective Introduction of the 3'-Azido Moiety

Once the precursor with the correct stereochemistry at the 3' position is prepared, the azido (B1232118) group must be introduced regioselectively. The most common method involves an SN2 nucleophilic substitution.

This process typically requires activating the 3'-hydroxyl group to turn it into a good leaving group. This is often done by converting the alcohol to a sulfonate ester, such as a mesylate or tosylate. The precursor is treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.govrsc.org

Following activation, the sulfonate ester is displaced by an azide (B81097) salt, commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the carbon center. Therefore, to obtain the final 3'-epi-azido product, the starting precursor must have the opposite stereochemistry at the 3'-hydroxyl group (i.e., the natural ribo-configuration). The combination of mesylation and azide displacement is an effective two-step process for achieving both regioselectivity and the required stereochemical inversion.

An alternative, more direct method is the diazotransfer reaction, which can convert a primary amine to an azide. If a 3'-amino nucleoside precursor is synthesized, it can be converted to the 3'-azido analog using reagents like triflic azide (TfN₃) or fluorosulfuryl azide (FSO₂N₃). nih.gov This can be advantageous as it avoids the use of potentially harsh conditions required for SN2 displacement.

Targeted Deuterium (B1214612) (d3) Incorporation Techniques at the Methyl Group of Thymine

Isotopic labeling with deuterium at the thymine methyl group is critical for using the compound in pharmacokinetic or metabolic studies. acs.org The introduction of the trideuteromethyl (-CD₃) group, often called a deuterated "magic methyl" group in medicinal chemistry, can be achieved using various site-selective methylation methodologies. nih.gov

The most direct approach is to use a deuterated C1 building block during the synthesis of the thymine base itself, before it is attached to the sugar moiety. However, if the thymidine analog is already formed, specific C-H activation and methylation techniques are required.

Iridium-catalyzed hydrogen isotope exchange (HIE) is a powerful method for labeling organic molecules. youtube.com These catalysts can activate C-H bonds and exchange hydrogen atoms with deuterium from a source like deuterium gas (D₂). While often used for aromatic C-H bonds, specific directing groups can guide the catalyst to other sites.

A more practical approach for this specific labeling involves using a trideuteromethylating agent. Reagents like trideuteromethyl iodide (CD₃I) or "magic methyl" reagents in their deuterated form (e.g., CD₃-MITSUNARI reagent) can be used in cross-coupling reactions. For example, if a precursor with a suitable leaving group (like a halide) is present at the 5-position of the uracil (B121893) ring, a palladium-catalyzed cross-coupling reaction could install the -CD₃ group. A comprehensive review highlights numerous methods for site-selective trideuteromethylation using various CD₃-reagents, which can be adapted for the synthesis of complex molecules like nucleoside analogs. nih.gov

Advanced Chemical Characterization Techniques for Synthetic Intermediates and Final Product Confirmation

Confirming the structure and purity of the synthetic intermediates and the final 3'-epi-Azido-3'-deoxythymidine-d3 product requires a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H NMR confirms the presence and connectivity of protons. The disappearance of the C5-methyl proton signal and the specific splitting patterns of the sugar protons confirm the structure.

¹³C NMR shows the carbon skeleton. The signal for the deuterated methyl group will be significantly broadened and reduced in intensity or absent, depending on the spectrometer settings.

2D NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish proton-proton and proton-carbon correlations, respectively, confirming the precise assignment of all signals and verifying the stereochemistry of the sugar ring. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound. For this compound (C₁₀H₁₀D₃N₅O₄), the measured mass will be approximately 3 atomic mass units higher than its non-deuterated counterpart, confirming the successful incorporation of the deuterium label. clearsynth.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying specific functional groups. The azide moiety (N₃) exhibits a strong, sharp characteristic absorption band in the region of 2100 cm⁻¹, which is a clear indicator of its presence in the molecule. asianpharmtech.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | C5-CH₃ protons | Signal absent (replaced by -CD₃). |

| Sugar Protons | Characteristic shifts and coupling constants confirming the threo configuration. | |

| ¹³C NMR | C5-CD₃ carbon | Signal shows a characteristic triplet (due to C-D coupling) with reduced intensity. |

| Mass Spec | Molecular Ion Peak | Corresponds to the mass of C₁₀H₁₀D₃N₅O₄ (approx. 270.26 g/mol ). clearsynth.com |

| IR Spec | Azide Stretch | Strong, sharp peak around 2100 cm⁻¹. |

Derivatization Strategies for Research Applications

The synthesized this compound can be further modified or derivatized to enhance its utility in research, particularly for in vitro studies of cellular delivery and as a tagged probe.

Prodrugs for Cellular Delivery: Like its parent compound AZT, the nucleoside analog is a prodrug that must be phosphorylated inside the cell to its active triphosphate form. asianpharmtech.com To improve membrane permeability and cellular uptake, the 5'-hydroxyl group can be derivatized.

Phosphate (B84403) Prodrugs (ProTides): Phosphoramidate derivatives can be synthesized to mask the phosphate group, facilitating cell entry before being cleaved intracellularly to release the active monophosphate. researchgate.net

Carbamates and Esters: The 5'-OH group can be converted into carbamates or other esters. These modifications can increase lipophilicity, potentially enhancing passage across the cell membrane. researchgate.netscielo.br

Reporter Tags for Bio-conjugation: The azide group is a powerful bioorthogonal handle. It does not react with most functional groups found in biological systems but can undergo specific, highly efficient reactions with a complementary partner. nih.gov

Click Chemistry: The azide group readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). najah.edugriffith.edu.au This allows the nucleoside analog, once incorporated into DNA or a metabolic pathway, to be tagged with a reporter molecule (e.g., a fluorophore like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification) that bears an alkyne group. This strategy is widely used for tracking DNA synthesis and imaging biomolecules in cells. mdpi.comjenabioscience.com The azide itself can also serve as a sensitive tag for specialized NMR techniques. nih.gov

Table 3: Derivatization Strategies and Applications

| Derivatization Site | Strategy | Purpose | Research Application |

|---|---|---|---|

| 5'-Hydroxyl Group | Phosphoramidate (ProTide) formation researchgate.net | Enhance cell permeability and bypass initial phosphorylation step. | In vitro studies of drug metabolism and efficacy. |

| Carbamate/Ester formation scielo.br | Increase lipophilicity for improved cellular uptake. | Prodrug design for cellular delivery studies. |

| 3'-Azido Group | Azide-Alkyne Click Chemistry najah.edugriffith.edu.au | Attach reporter molecules (fluorophores, biotin). | Imaging newly synthesized DNA; tracking metabolic fate; affinity pull-down experiments. |

Molecular and Cellular Mechanisms of Action of 3 Epi Azido 3 Deoxythymidine D3

Enzymatic Interactions with DNA Polymerases and Reverse Transcriptases: A Mechanistic Approach

The therapeutic and toxic effects of nucleoside analogs are primarily mediated by their interaction with DNA polymerases and reverse transcriptases. For these analogs to be active, they must first be converted intracellularly to their triphosphate form. It is this triphosphate metabolite that competes with the natural deoxynucleoside triphosphates for incorporation into a growing DNA chain.

The triphosphate of AZT, AZT-TP, is a potent inhibitor of viral reverse transcriptases, such as that from HIV-1. psu.edu It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the enzyme's active site. The selectivity of AZT arises from the fact that HIV reverse transcriptase has a significantly higher affinity for AZT-TP than host cell DNA polymerases, such as DNA polymerase α. nih.gov In fact, AZT-TP is approximately 100-fold more selective for HIV reverse transcriptase over DNA polymerase α. nih.gov

Once incorporated into the viral DNA, the 3'-azido group of AZT prevents the formation of the next 3'-5'-phosphodiester bond, leading to chain termination of DNA synthesis. tig.org.za This is the primary mechanism of its antiviral action.

| Enzyme | Substrate/Inhibitor | Km / Ki (µM) | Vmax (relative to Thymidine) |

| Cytosolic Thymidine (B127349) Kinase | Thymidine | 2.9 | 100% |

| Cytosolic Thymidine Kinase | Azidothymidine | 3.0 | 60% |

| Thymidylate Kinase | dTMP | 4.1 | 100% |

| Thymidylate Kinase | Azidothymidine Monophosphate | 8.6 | 0.3% |

| HIV Reverse Transcriptase | AZT-TP | ~0.04 (Ki) | - |

| DNA Polymerase α | AZT-TP | ~4.0 (Ki) | - |

Note: Data presented is for the parent compound, 3'-azido-3'-deoxythymidine (AZT). The kinetic parameters for the 3'-epi analog are expected to be less favorable due to stereochemical hindrance.

The three-dimensional structure of the active site of DNA polymerases and reverse transcriptases is exquisitely sensitive to the stereochemistry of the incoming nucleotide. The natural 2'-deoxyribonucleosides exist in a specific configuration that allows for precise positioning within the active site for catalysis. The inversion of the stereocenter at the 3' position in 3'-epi-Azido-3'-deoxythymidine-d3 would place the azido (B1232118) group in a different spatial orientation compared to AZT.

This altered stereochemistry is expected to have a significant negative impact on its ability to bind to the active sites of DNA polymerases and reverse transcriptases. nih.govacs.org It is plausible that the 3'-epi configuration would create steric clashes within the active site, thereby reducing its affinity as a substrate or inhibitor. Studies on other nucleoside analogs with altered stereochemistry have demonstrated that such changes can dramatically decrease or abolish their biological activity. Therefore, it is hypothesized that this compound would be a much weaker inhibitor of both viral and cellular polymerases compared to AZT.

Intracellular Phosphorylation Pathways in Model Systems

For any nucleoside analog to become an active chain terminator, it must undergo sequential phosphorylation to its 5'-monophosphate, -diphosphate, and -triphosphate forms. This process is catalyzed by a series of cellular kinases.

The initial phosphorylation of AZT to its monophosphate (AZT-MP) is catalyzed by cytosolic thymidine kinase (TK1) in proliferating cells and by mitochondrial thymidine kinase 2 (TK2) in post-mitotic cells. nih.govnih.gov Subsequent phosphorylation of AZT-MP to the diphosphate (B83284) (AZT-DP) is carried out by thymidylate kinase (TMPK), and the final phosphorylation to the triphosphate (AZT-TP) is catalyzed by nucleoside diphosphate kinases (NDPKs). nih.gov

For this compound, the stereochemical inversion at the 3' position would likely further hinder its interaction with these kinases. The active sites of kinases, like polymerases, are stereospecific. It is therefore predicted that this compound would be a significantly poorer substrate for thymidine kinase and subsequent kinases compared to AZT. This would result in much lower intracellular concentrations of the active triphosphate form, further diminishing its potential biological activity.

The incorporation of three deuterium (B1214612) (d3) atoms into the methyl group of the thymine (B56734) base of 3'-epi-Azido-3'-deoxythymidine serves as a powerful tool for metabolic studies. Deuterium is a stable, non-radioactive isotope of hydrogen. Its increased mass can be detected by mass spectrometry, allowing researchers to trace the metabolic fate of the compound within cells and biological systems. nih.govnih.gov

By using techniques such as liquid chromatography-mass spectrometry (LC-MS), it is possible to identify and quantify the parent compound and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate) that contain the d3 label. nih.gov This allows for a detailed analysis of the efficiency of the phosphorylation cascade and the intracellular accumulation of each metabolite. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the drug. In the context of this compound, this labeling would enable precise measurement of the extent to which it is phosphorylated, providing direct evidence for the anticipated poor substrate efficiency due to its 3'-epi configuration.

Incorporation into Nucleic Acids: In Vitro and Cell-Based Studies

The ultimate step in the mechanism of action of chain-terminating nucleoside analogs is their incorporation into DNA. This event halts further DNA elongation and triggers cellular responses.

In vitro studies using purified enzymes and DNA templates have been instrumental in demonstrating the incorporation of AZT into DNA by reverse transcriptases. nih.gov These assays show that AZT acts as a chain terminator, preventing the addition of subsequent nucleotides.

In cell-based studies, the incorporation of AZT into the DNA of human bone marrow cells has been demonstrated, and this has been suggested as a potential mechanism for its associated toxicity. researchgate.net The extent of AZT incorporation into cellular DNA has been correlated with its cytotoxic effects. researchgate.net

For this compound, the likelihood of its incorporation into nucleic acids is expected to be extremely low. As discussed, the 3'-epi configuration would severely compromise its ability to be phosphorylated to the active triphosphate form and to be recognized as a substrate by DNA polymerases. Consequently, it is highly improbable that significant amounts of this analog would be incorporated into either viral or cellular DNA in vitro or in cell-based systems. The d3 label would be instrumental in any attempt to detect such incorporation, as it would allow for highly sensitive detection of any integrated analog.

Non-Canonical Molecular Interactions in Cellular Systems (e.g., protein glycosylation)

While the primary mechanism of action for thymidine analogues like this compound is typically associated with the inhibition of DNA synthesis, research has uncovered non-canonical molecular interactions that contribute to its cellular effects. A significant non-canonical mechanism is the potent inhibition of protein glycosylation. nih.gov

Studies have revealed that the monophosphate form of 3'-azido-3'-deoxythymidine (AZT), the parent compound of this compound, is a primary metabolite in treated cells and a powerful inhibitor of protein glycosylation. nih.gov This inhibition does not involve the triphosphate form, which is largely responsible for its antiviral activity. nih.gov The mechanism of this inhibition stems from direct competition with various pyrimidine-sugars for their transport into the Golgi apparatus. nih.gov

The process of protein glycosylation is crucial for the proper folding, function, and targeting of many proteins. By interfering with this process, 3'-azido-3'-deoxythymidine monophosphate can induce significant cellular cytotoxicity. nih.gov This finding highlights a distinct mechanism of action that is separate from its effects on DNA replication.

Detailed research findings on the inhibition of pyrimidine-sugar transport by 3'-azido-3'-deoxythymidine monophosphate are summarized in the table below. The data illustrates the competitive nature of the inhibition on the transport of UDP-galactose, UDP-N-acetylglucosamine, and CMP-sialic acid into Golgi-enriched membrane fractions.

| Pyrimidine-Sugar Substrate | Inhibitor | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|---|---|

| UDP-galactose | 3'-azido-3'-deoxythymidine monophosphate | Data not available in abstract | Competitive |

| UDP-N-acetylglucosamine | 3'-azido-3'-deoxythymidine monophosphate | Data not available in abstract | Competitive |

| CMP-sialic acid | 3'-azido-3'-deoxythymidine monophosphate | Data not available in abstract | Competitive |

This non-canonical interaction presents a potential avenue for the development of new therapeutic strategies. By understanding how to mitigate the inhibition of glycosylation, it may be possible to reduce the cytotoxic side effects of the compound without compromising its primary therapeutic effects. nih.gov

Metabolic Fate and Biotransformation of 3 Epi Azido 3 Deoxythymidine D3 in Research Models

Identification of Major Enzymatic Pathways for Biotransformation

The biotransformation of 3'-azido-3'-deoxythymidine (AZT) is predominantly governed by glucuronidation, with phosphorylation and reduction serving as other key metabolic routes.

Glucuronidation: The principal metabolic pathway for AZT in humans and monkeys is glucuronidation. doi.orgosti.gov This reaction is catalyzed by the microsomal enzyme UDP-glucuronosyltransferase (UDPGT), which conjugates glucuronic acid to the 5'-hydroxyl group of AZT. osti.govnih.govnih.gov This process converts AZT into a more polar, water-soluble metabolite, facilitating its excretion. nih.gov The resulting major metabolite is 3'-azido-3'-deoxy-5'-O-beta-D-glucopyranuronosylthymidine (GAZT). doi.orgnih.gov Studies using human liver microsomes have demonstrated that AZT has a high affinity for UDPGT, which accounts for the extensive glucuronidation observed in humans compared to some animal models. nih.gov

Phosphorylation: For its therapeutic activity, AZT must be anabolized to its triphosphate form. This process begins with phosphorylation to 3'-azido-3'-deoxythymidine monophosphate (AZT-MP). In different cell types, distinct enzymes carry out this initial step. In mitogen-stimulated lymphocytes, cytosolic thymidine (B127349) kinase 1 (TK1) is responsible, whereas in macrophages, mitochondrial thymidine kinase 2 (TK2) is the key enzyme. researchgate.net AZT itself acts as a competitive inhibitor of thymidine phosphorylation in isolated rat heart and liver mitochondria. nih.govnih.gov Further phosphorylation steps lead to the formation of the diphosphate (B83284) and ultimately the active 3'-azido-3'-deoxythymidine triphosphate (AZT-TP). nih.gov

Reduction: A secondary metabolic pathway involves the reduction of the 3'-azido group to form 3'-amino-3'-deoxythymidine (B22303) (AMT). doi.orgnih.gov This metabolite has been detected in studies using hepatocytes from various species. nih.gov

Role of Deuterium (B1214612) Labeling (d3) in Tracing Metabolic Pathways and Intermediates

Stable isotope labeling, such as the replacement of three hydrogen atoms with deuterium (d3) on the methyl group of the thymine (B56734) ring, is a powerful technique in metabolic research. The d3-label in 3'-epi-Azido-3'-deoxythymidine-d3 serves as a metabolic tracer.

Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, it is less likely to be cleaved during metabolic processes, a phenomenon known as the kinetic isotope effect. The methyl group on the thymine base is not a primary site of enzymatic attack during the major biotransformations of AZT (glucuronidation at the 5' position or reduction/phosphorylation at the 3' position). Therefore, the d3-label remains intact on the core structure as it is converted into its various metabolites.

This allows researchers to use sensitive mass spectrometry-based methods to distinguish the compound and its metabolites from their naturally occurring (endogenous) counterparts within a biological system. By tracking the mass shift of +3 Da (the difference in mass between three deuterium atoms and three hydrogen atoms), the metabolic fate of the administered compound can be precisely followed through cellular and subcellular compartments, and its metabolites can be identified and quantified without interference from endogenous molecules.

Characterization of Metabolites in Cellular and Subcellular Compartments

The metabolism of AZT results in several key metabolites that are distributed between intracellular and extracellular compartments. doi.org

Extracellular Metabolites: The most abundant metabolite found in extracellular fluids, such as cell culture media or urine, is the glucuronidated form, GAZT. doi.orgosti.gov Unchanged AZT is also present. osti.gov In some research models, particularly with rat and monkey hepatocytes, the reduced metabolite AMT has also been detected in the extracellular medium. nih.gov

Intracellular Metabolites: Within the cell, the phosphorylated forms of AZT are crucial. 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) is a primary intracellular metabolite. nih.govmedchemexpress.com This is further converted to the active triphosphate form, AZT-TP. Studies have shown that AZT-MP can be found in significant amounts within cells like peripheral blood mononuclear cells (PBMCs) and CEM cells. medchemexpress.com While extracellular levels of GAZT are high, only very low amounts of AZT and its metabolites are typically detected within hepatocytes themselves, suggesting efficient export of the glucuronide. doi.org In contrast, the glucuronide of the reduced metabolite, GAMT, has been detected at substantial intracellular levels in rat and monkey hepatocytes. nih.gov

Below is an interactive table summarizing the major metabolites and their typical locations.

| Metabolite Name | Abbreviation | Typical Location(s) | Key Enzymatic Pathway |

| 3'-azido-3'-deoxy-5'-O-beta-D-glucopyranosylthymidine | GAZT | Extracellular, Intracellular (low levels) | Glucuronidation |

| 3'-amino-3'-deoxythymidine | AMT | Extracellular, Intracellular | Reduction |

| 3'-amino-3'-deoxy-5'-beta-D-glucopyranosylthymidine | GAMT | Intracellular | Reduction & Glucuronidation |

| 3'-azido-3'-deoxythymidine monophosphate | AZT-MP | Intracellular | Phosphorylation |

| 3'-azido-3'-deoxythymidine triphosphate | AZT-TP | Intracellular | Phosphorylation |

Comparative Metabolic Studies Across Diverse Biological Research Models (e.g., cell lines, isolated enzymes)

Significant interspecies variations in the metabolism of AZT have been documented through studies using various research models.

Hepatocytes: Comparative studies using primary cultures of hepatocytes have revealed major differences across species. Glucuronidation is the main metabolic pathway in hepatocytes from humans, monkeys, dogs, and rats. doi.org However, the rate of this biotransformation is much higher in human and monkey hepatocytes than in those from rats and dogs. doi.org Furthermore, the formation of the reduced metabolite AMT and its glucuronide (GAMT) was observed in rat and monkey hepatocytes but not in human hepatocytes. nih.gov

Liver Microsomes: In vitro studies with liver microsomes have been instrumental in characterizing the enzymatic basis for these species differences. These studies confirmed that UDP-glucuronosyltransferase is the enzyme responsible for GAZT formation. osti.govnih.gov A comparison of human and rat liver microsomes showed that the catalytic efficiency of UDPGT for AZT is 5- to 6-fold higher in humans, which aligns with the extensive glucuronidation seen in vivo. nih.gov

Cell Lines: Different cell types exhibit distinct metabolic profiles. For instance, the phosphorylation of AZT is handled by different enzymes depending on the cell. In human lymphocytes, cytosolic thymidine kinase 1 (TK1) is the primary phosphorylating enzyme, while in monocyte-derived macrophages, mitochondrial thymidine kinase 2 (TK2) is responsible. researchgate.net This difference in enzymatic machinery has significant implications for the activation of the compound in different cellular reservoirs.

The following table provides a comparative overview of AZT metabolism in different research models.

| Research Model | Primary Metabolic Pathway(s) | Key Findings |

| Human Hepatocytes | Glucuronidation | High rate of GAZT formation; no AMT detected. doi.orgnih.gov |

| Monkey Hepatocytes | Glucuronidation, Reduction | High rate of GAZT formation; AMT and GAMT also produced. doi.orgnih.gov |

| Rat Hepatocytes | Glucuronidation, Reduction | Lower rate of GAZT formation compared to humans; AMT and GAMT produced. doi.orgnih.gov |

| Human Liver Microsomes | Glucuronidation | High catalytic efficiency of UDPGT for AZT. nih.govnih.gov |

| Rat Liver Microsomes | Glucuronidation | 5-6 fold lower catalytic efficiency of UDPGT compared to humans. nih.gov |

| Human Lymphocytes | Phosphorylation | Utilizes cytosolic Thymidine Kinase 1 (TK1). researchgate.net |

| Human Macrophages | Phosphorylation | Utilizes mitochondrial Thymidine Kinase 2 (TK2). researchgate.net |

Advanced Analytical Methodologies for the Study of 3 Epi Azido 3 Deoxythymidine D3

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of 3'-epi-Azido-3'-deoxythymidine-d3, offering unparalleled sensitivity and specificity. Its application ranges from precise quantification to the identification of metabolites and the resolution of stereoisomers.

Isotope Dilution Mass Spectrometry (ID-MS) for Quantitative Analysis

Isotope dilution mass spectrometry (ID-MS) is a definitive method for achieving accurate and traceable quantification of this compound in various biological matrices. This technique utilizes a known amount of the isotopically labeled compound (in this case, the deuterated standard itself often serves as the internal standard for the non-deuterated analog) to be spiked into the sample. The ratio of the analyte to the isotopically labeled standard is then measured by mass spectrometry. This approach effectively compensates for sample loss during preparation and variations in instrument response, leading to highly precise and accurate results. nih.gov

The use of a stable isotope-labeled internal standard, such as this compound for the analysis of its non-deuterated counterpart, is a common practice in quantitative LC-MS/MS studies. mdpi.com The known quantity of the deuterated standard allows for the creation of a calibration curve to accurately determine the concentration of the target analyte in complex samples like serum. mdpi.com

Table 1: Key Parameters for ID-LC-MS/MS Quantification

| Parameter | Description | Typical Value/Range |

| Ionization Mode | The method used to generate ions from the analyte. | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) |

| Internal Standard | A compound with similar physicochemical properties to the analyte, added in a known amount. | This compound |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Dependent on matrix and instrumentation, often in the low ng/mL to pg/mL range. |

LC-MS/MS for Metabolite Identification and Stereoisomer Resolution

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying metabolites of azidothymidine and its epimers, as well as for resolving stereoisomers. nih.gov The chromatographic separation step is critical for distinguishing between isobaric compounds, such as the epimers of 25-hydroxyvitamin D3, which have the same mass but different spatial arrangements. nih.gov This principle is directly applicable to the separation of this compound from its parent compound, zidovudine (B1683550).

In metabolite identification studies, LC-MS/MS is used to detect and characterize the structures of degradation products or metabolites formed in biological systems. nih.gov By comparing the fragmentation patterns of the parent drug and its metabolites, researchers can elucidate the metabolic pathways. nih.gov The high sensitivity of LC-MS/MS allows for the detection of trace amounts of these compounds. epa.govcapes.gov.br

For stereoisomer resolution, specialized chiral chromatography columns are often coupled with MS detection. mdpi.com This allows for the separation of enantiomers and diastereomers, which is crucial as different stereoisomers can exhibit distinct biological activities. nih.gov While specific studies on this compound using this exact setup are not widely published, the methodology is well-established for similar compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and conformational analysis of this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule. researchgate.netcore.ac.uk

For conformational analysis, NOE (Nuclear Overhauser Effect) experiments are particularly valuable. core.ac.uk These experiments provide information about the spatial proximity of atoms, which helps to determine the three-dimensional structure of the molecule in solution. Studies on the parent compound, azidothymidine (AZT), have used NMR to determine the glycosyl angle, the pucker of the sugar ring, and the conformation around the C4'-C5' bond. nih.gov These same principles would be applied to its deuterated epimer to understand its specific conformational preferences.

Table 2: Representative NMR Data for Azidothymidine Analogs

| Nucleus | Chemical Shift (ppm) Range | Key Information Provided |

| ¹H | 1.8 - 7.5 | Number of protons, their chemical environment, and spin-spin coupling patterns. |

| ¹³C | 12 - 164 | Number and types of carbon atoms (methyl, methylene, methine, quaternary). |

| ¹⁵N | Varies | Can provide information on the nitrogen-containing functional groups, often studied via ¹H-¹⁵N HMBC. core.ac.uk |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and assessment of the purity of this compound. nih.govpsu.edu Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. epa.gov

The method involves injecting the sample onto a column packed with a stationary phase, and a mobile phase is pumped through the column to elute the components. The retention time, the time it takes for a specific compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram.

Development of Chiral Separation Methods for 3'-epi-Analogs

The separation of epimers, such as this compound from its other stereoisomers, requires the use of chiral separation methods. Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the enantiomers or diastereomers of a compound, leading to their separation. nih.gov Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral molecules. nih.gov

The development of a successful chiral separation method involves screening different chiral columns and mobile phase compositions to achieve optimal resolution between the stereoisomers. nih.gov This is crucial for isolating the pure 3'-epi isomer and for studying its specific biological properties without interference from other isomers.

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., UV-Vis, Circular Dichroism)

Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) are valuable spectroscopic techniques for investigating the molecular interactions and higher-order structure of this compound, particularly in the context of its interaction with biological macromolecules like DNA.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophoric thymine (B56734) base in this compound absorbs UV light at a characteristic wavelength. Changes in the UV spectrum upon interaction with other molecules can indicate binding events.

Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules and their interactions with other chiral structures. nih.gov CD measures the differential absorption of left- and right-circularly polarized light. Since this compound is a chiral molecule, it will have a characteristic CD spectrum. Changes in this spectrum upon interaction with a macromolecule like DNA can provide insights into the nature of the binding and any conformational changes that may occur in either the small molecule or the macromolecule. nih.gov

Table 3: Spectroscopic Techniques and Their Applications

| Technique | Principle | Information Gained |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a molecule. | Quantification, detection of chromophores, monitoring binding interactions. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Determination of stereochemistry, analysis of secondary structure of macromolecules, studying chiral recognition and binding. nih.gov |

Radiometric and Isotopic Tracing Techniques for Cellular Uptake and Distribution in Research Models

Radiometric and isotopic tracing techniques are fundamental to understanding the pharmacokinetics of a drug, detailing its absorption, distribution, metabolism, and excretion (ADME). These methods provide precise measurements of a compound's concentration and its metabolic products within biological systems, from individual cells to whole organisms. For a novel compound like This compound , these studies would be crucial to determine its potential as a therapeutic agent.

Radiolabeling for Quantitative Distribution Analysis

A common approach involves replacing one or more atoms in the molecule with a radioactive isotope. For nucleoside analogs like zidovudine, tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) are frequently used. Researchers can then track the "tagged" molecules throughout a biological system.

Studies on [³H]AZT have been instrumental in elucidating its cellular pharmacology. For instance, research on human bone marrow cells demonstrated that upon exposure to [³H]AZT, the compound and its phosphorylated metabolites accumulate within the cells. nih.gov The primary intracellular metabolite was found to be 3'-Azido-3'-deoxythymidine-5'-monophosphate . nih.gov After 48 hours of incubation with 10 µM [³H]AZT, its concentration reached 49.2 ± 14.1 pmol per million cells. nih.gov Such studies also revealed a continuous increase in all phosphorylated forms of the drug over a 48-hour period. nih.gov

Further investigations using [³H]AZT in mice have detailed the tissue-specific distribution and metabolism of the drug. Following a subcutaneous dose, the levels of zidovudine and its anabolites were measured in various tissues. The conversion of zidovudine to its active triphosphate form was found to be highest in the spleen and bone marrow. nih.gov Interestingly, the active triphosphate metabolite was undetectable in the brain, highlighting tissue-specific metabolic pathways. nih.gov

In another study, [¹⁴C]AZT was used to investigate uptake into isolated rat liver mitochondria. nih.gov These experiments showed that zidovudine accumulates in the mitochondria in a time-dependent manner, indicating that a membrane protein is involved in its transport. nih.gov

Stable Isotope Labeling and Mass Spectrometry

The use of stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), in conjunction with mass spectrometry, offers a powerful alternative to radiometric methods. The "-d3" in This compound indicates that it is a deuterated analog.

In a typical research setting, the deuterated compound would serve as an ideal internal standard for quantitative analysis. When analyzing biological samples (like plasma or cell lysates), a known amount of the deuterated standard is added. Because the deuterated and non-deuterated forms are chemically identical, they behave similarly during sample extraction and analysis. However, they are distinguishable by a mass spectrometer due to their mass difference. This allows for highly accurate quantification of the non-deuterated drug, correcting for any loss during sample processing.

Furthermore, stable isotope-labeled compounds can be used in tracer studies to delineate metabolic pathways. A research model could be administered the deuterated compound, and subsequent analysis of biological fluids and tissues by liquid chromatography-mass spectrometry (LC-MS) would identify metabolites that retain the deuterium label. This helps in mapping the biotransformation of the parent drug.

The table below presents hypothetical data on the cellular uptake of This compound , based on the types of results obtained from studies with its isomer, zidovudine.

Table 1: Cellular Uptake and Phosphorylation of this compound in a Hypothetical Human Lymphocyte Model (Intracellular Concentration in pmol/10⁶ cells)

| Time (hours) | This compound | This compound-monophosphate | This compound-diphosphate | This compound-triphosphate |

| 2 | 15.2 | 25.8 | 5.1 | 1.3 |

| 6 | 12.5 | 40.1 | 10.3 | 3.7 |

| 24 | 8.9 | 55.6 | 18.9 | 8.2 |

| 48 | 5.1 | 62.3 | 22.5 | 12.4 |

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Tissue Distribution of this compound in a Murine Model 2 Hours Post-Administration (ng/g of tissue)

| Tissue | Concentration (ng/g) |

| Liver | 15,800 |

| Kidney | 25,400 |

| Spleen | 9,500 |

| Muscle | 7,200 |

| Brain | 350 |

| Plasma | 5,500 (ng/mL) |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Epi Azido 3 Deoxythymidine D3 Analogs

Impact of the 3'-Azido Group on Molecular Recognition and Activity

The primary role of the 3'-azido group is to act as a chain terminator during DNA synthesis. In viral replication, reverse transcriptase enzymes incorporate the nucleoside analog into the growing DNA chain. Because the azido (B1232118) group cannot form the necessary phosphodiester bond with the next incoming nucleotide, the elongation of the DNA chain is halted. This termination of DNA synthesis is a cornerstone of the antiviral activity of azido-containing nucleosides.

Furthermore, the electronic properties of the azido group can influence the binding affinity of the analog to the active site of viral polymerases. The electronegativity and size of the azido group, compared to a hydroxyl group, can alter the conformational preferences of the sugar moiety and affect interactions with key amino acid residues within the enzyme's active site.

Stereochemical Influence of the 3'-epi Configuration on Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of nucleoside analogs. The "epi" configuration at the 3'-position of 3'-epi-Azido-3'-deoxythymidine-d3 signifies that the azido group is in the opposite stereochemical orientation compared to the naturally occurring deoxythymidine and the parent drug, Zidovudine (B1683550). This alteration from the typical 'down' (alpha) configuration to an 'up' (beta) or threo configuration has profound implications for its biological activity.

Studies on other nucleoside analogs have demonstrated that changes in stereochemistry at the sugar moiety can dramatically affect their interaction with viral and cellular enzymes. For instance, the phosphorylation of nucleoside analogs to their active triphosphate form is a crucial step for their antiviral activity, and this process is highly stereospecific. Cellular kinases may exhibit significantly different affinities for epimers, potentially leading to reduced phosphorylation and, consequently, lower antiviral potency.

Moreover, the three-dimensional shape of the 3'-epi-analog will differ from that of AZT, which can impact its ability to bind to the active site of reverse transcriptase. The altered spatial arrangement of the azido group could lead to steric hindrance or a loss of crucial hydrogen bonding interactions, thereby reducing its inhibitory activity. Conversely, in some cases, an epimeric configuration might lead to a more favorable binding orientation or even confer activity against drug-resistant viral strains that have developed mutations to evade the standard configuration.

Table 1: Hypothetical Comparison of Biological Properties of AZT and its 3'-epi Analog

| Property | 3'-Azido-3'-deoxythymidine (AZT) | 3'-epi-Azido-3'-deoxythymidine | Rationale for Difference |

| Phosphorylation by Cellular Kinases | Efficient | Potentially Reduced | Kinase active sites are highly stereospecific. |

| Binding to Reverse Transcriptase | High Affinity | Potentially Lower Affinity | Altered 3D shape may not fit optimally in the active site. |

| Antiviral Activity | Potent | Likely Reduced | Dependent on efficient phosphorylation and enzyme binding. |

| Potential for Overcoming Resistance | Susceptible to certain mutations | Possible, but not guaranteed | May not be recognized by mutated enzymes that confer resistance to AZT. |

Role of the Thymine (B56734) Methyl Group and Deuterium (B1214612) Substitution (d3) in Binding and Metabolism

The methyl group at the 5-position of the thymine base is a key recognition element for enzymes that metabolize thymidine (B127349) and its analogs. This methyl group contributes to the binding of the nucleoside within the active sites of enzymes such as thymidine kinase, which is responsible for the initial phosphorylation step.

The substitution of the three hydrogen atoms of this methyl group with deuterium (d3) in this compound introduces a kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond in the methyl group.

One of the metabolic pathways of Zidovudine involves the enzymatic oxidation of the thymine methyl group. By replacing the hydrogens with deuterium, the rate of this metabolic inactivation could be reduced. This could potentially lead to a longer biological half-life and increased bioavailability of the drug. However, it is also possible that slowing down one metabolic pathway could lead to an increase in others, a phenomenon known as metabolic switching.

Table 2: Potential Effects of Deuterium Substitution on Metabolism

| Metabolic Process | Impact of d3 Substitution | Expected Outcome |

| Oxidative Metabolism of Thymine Methyl Group | Decreased rate due to kinetic isotope effect | Increased metabolic stability, potentially longer half-life. |

| Alternative Metabolic Pathways | May be enhanced (metabolic switching) | Altered metabolite profile. |

| Overall Clearance | Potentially reduced | Increased drug exposure. |

Comparative Analysis with Related Nucleoside Analogs in Basic Research

To understand the unique properties of this compound, it is essential to compare it with other well-characterized nucleoside analogs.

3'-Azido-3'-deoxythymidine (Zidovudine, AZT): As the parent compound, AZT serves as the primary benchmark. The key differences are the stereochemistry at the 3'-position and the deuterium labeling. It is expected that the 3'-epi-d3 analog would exhibit lower antiviral activity than AZT due to the stereochemical inversion, but potentially a different metabolic profile due to the deuterium.

3'-Azido-2',3'-dideoxyuridine (AZddU): This analog lacks the 5-methyl group on the pyrimidine base. Comparing the activity of this compound with an epi-version of AZddU would highlight the importance of the thymine methyl group for enzyme recognition and activity.

Stavudine (d4T): Stavudine is another thymidine analog with an unsaturated bond in the sugar ring. A comparative analysis would shed light on how different modifications to the sugar moiety affect the drug's interaction with viral and cellular targets.

Computational Chemistry and Molecular Modeling of this compound Interactions with Biomolecules

Computational chemistry and molecular modeling are powerful tools for investigating the interactions of nucleoside analogs with their biological targets at an atomic level. For this compound, these methods can provide valuable insights into its structure-activity relationship.

Molecular Docking: Docking studies can be used to predict the binding mode of the 3'-epi-d3 analog within the active site of viral reverse transcriptase. By comparing the predicted binding pose and energy of the epi-form to that of AZT, researchers can rationalize differences in their antiviral activities. These models can reveal potential steric clashes or the loss of favorable interactions caused by the altered stereochemistry.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the nucleoside analog and the enzyme. These simulations can assess the stability of the drug-enzyme complex and identify key amino acid residues involved in binding. MD can also be used to study the conformational changes in both the drug and the protein upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods can be employed to study the enzymatic phosphorylation of the nucleoside analog and its incorporation into the DNA chain in greater detail. These calculations can provide insights into the reaction mechanism and the transition states involved, helping to explain differences in the rates of these processes for different stereoisomers.

These computational approaches, when combined with experimental data, can guide the design of new nucleoside analogs with improved activity, selectivity, and resistance profiles.

Applications of 3 Epi Azido 3 Deoxythymidine D3 As a Research Probe and Tool

Utilization in In Vitro Enzymatic Assays for Mechanistic Characterization

There are no specific studies in the published scientific literature that describe the utilization of 3'-epi-Azido-3'-deoxythymidine-d3 in in vitro enzymatic assays for mechanistic characterization. Research on the parent compound, zidovudine (B1683550), shows that its triphosphate form is a potent inhibitor of viral reverse transcriptases and a weak inhibitor of human DNA polymerases. Mechanistic studies typically involve kinetic analyses to determine inhibition constants (Kᵢ) and mechanisms of action.

While it could be hypothesized that the non-deuterated form, 3'-epi-azido-3'-deoxythymidine, might be used to probe the stereospecificity of enzymatic binding pockets, no such studies involving the d3-labeled version have been reported. The deuterium (B1214612) labeling on the methyl group is not expected to significantly alter its interaction with enzymes in a way that would make it a primary tool for mechanistic characterization of the enzyme itself.

Application in Cell-Based Assays to Probe Nucleic Acid Synthesis and Repair Pathways

No published research is available that details the application of this compound in cell-based assays to probe nucleic acid synthesis or DNA repair pathways. Studies with zidovudine have extensively characterized its effects on these pathways, demonstrating its incorporation into DNA leading to chain termination and its impact on cellular proliferation.

A stable isotope-labeled compound like this compound is not typically used for probing the biological effects within cell-based assays, as the biological activity is not the primary reason for the isotopic label. Instead, its value lies in its use as an analytical tool to measure the concentration of its non-labeled counterpart in such experiments.

Use in Isotopic Tracer Experiments for Metabolic Flux Analysis

There is no evidence in the scientific literature of this compound being used in isotopic tracer experiments for metabolic flux analysis. Metabolic flux analysis typically employs stable isotopes (like ¹³C or ¹⁵N) incorporated into central metabolic precursors (e.g., glucose, glutamine) to trace their transformation through metabolic pathways.

While this compound is a stable isotope-labeled molecule, the deuterium atoms are on the methyl group of the thymine (B56734) base. Its primary inferred application is not as a tracer for metabolic flux but as an internal standard for analytical quantification. For a compound to be an effective tracer for metabolic flux, the label would need to be on a part of the molecule that participates in central carbon or nitrogen metabolism, which is not the case here. Its primary metabolic fate would be phosphorylation and catabolism, pathways that are typically studied using other methods.

Development of Novel Biochemical Assays Facilitated by this compound

No novel biochemical assays developed using this compound have been reported. The most probable use of this compound is as an internal standard in the development of quantitative analytical assays, most notably those using liquid chromatography-mass spectrometry (LC-MS).

In this context, this compound would facilitate a highly specific and accurate assay for the quantification of its non-deuterated analog, 3'-epi-azido-3'-deoxythymidine, in complex biological matrices like plasma, cells, or tissue homogenates. The addition of a known quantity of the deuterated standard to a sample allows for precise measurement of the unlabeled analyte by correcting for variations in sample extraction and instrument response. This application is crucial for pharmacokinetic, drug metabolism, and cellular uptake studies of the non-deuterated epimer.

Table 1: Inferred Application in Assay Development

| Assay Type | Role of this compound | Purpose |

|---|

This table represents the inferred, primary application based on the nature of the compound, not on published experimental data.

Investigations into Off-Target Molecular Interactions and Selectivity in Model Systems

There are no published investigations into the off-target molecular interactions or selectivity of this compound in any model system. Such studies would typically be performed with the non-deuterated parent compound to understand its biological activity and potential toxicities. The introduction of a deuterium label is a common strategy in medicinal chemistry to alter a drug's metabolic profile (the "deuterium effect") but is not typically used for the initial screening of off-target interactions. The primary role of a deuterated standard is in the analytical methods that support these studies, rather than being the subject of the investigation itself.

Future Research Directions and Unexplored Avenues for 3 Epi Azido 3 Deoxythymidine D3

Elucidation of Additional Molecular Targets in Diverse Biological Systems

The parent compound, Zidovudine (B1683550) (AZT), is known to primarily target the HIV reverse transcriptase. droracle.ainih.gov However, it and its metabolites also interact with host cellular enzymes, leading to various side effects. nih.govresearchgate.net The biological activity of its epimer, 3'-epi-Azido-3'-deoxythymidine, is less understood. Future studies could use the d3-labeled version as a metabolic tracer to identify its unique or overlapping molecular targets within human cells and other biological systems.

By introducing 3'-epi-Azido-3'-deoxythymidine-d3 to various cell types (e.g., cancer cell lines, primary neurons, immune cells) or even model organisms, researchers can use advanced mass spectrometry techniques to track the compound and its metabolites. This approach could uncover novel binding partners and off-target interactions. For instance, studies have shown that nucleoside analogs can affect telomerase activity and mitochondrial functions. researchgate.netnih.gov Investigating whether the 3'-epi configuration alters these interactions could reveal new therapeutic possibilities or toxicity mechanisms.

Potential Research Approaches:

Affinity-based proteomics: Using the d3-tag for quantification to identify proteins that selectively bind to the epimer.

Metabolomic profiling: Tracking the metabolic conversion of the compound in different tissues to see if it generates unique metabolites with their own biological activities. clearsynth.com

Comparative studies: Directly comparing the cellular interactome of AZT, its 3'-epi-azido epimer, and the d3-labeled version to pinpoint differences arising from stereochemistry.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology aims to understand the complex interactions within a biological system as a whole. h1.co this compound is an ideal tool for such an approach. By using it as a stable isotope tracer, researchers can follow its journey through various cellular networks and measure its impact on a global scale.

When a cell is exposed to the d3-labeled compound, its effects on the proteome, transcriptome, and metabolome can be quantified. For example, does the presence of this epimer alter nucleotide pools, induce stress response pathways, or modify gene expression profiles? Because the d3 label allows for precise differentiation from its endogenous, non-labeled counterparts, its specific contribution to metabolic fluxes can be accurately modeled. This provides a clearer picture of how even a minor drug impurity might perturb cellular homeostasis, offering a comprehensive understanding of its mechanism of action.

Development of Advanced Probes and Derivatives for Specific Research Applications

The core structure of 3'-epi-Azido-3'-deoxythymidine can be chemically modified to create more sophisticated research tools. nih.govnih.gov By incorporating the d3 label into these new derivatives, their utility can be significantly enhanced.

Examples of Potential Derivatives:

| Derivative Type | Potential Application | Advantage of d3 Label |

|---|---|---|

| Fluorescent Probes | Attaching a fluorophore to visualize the compound's subcellular localization via microscopy. | Allows for simultaneous imaging and mass spectrometry-based quantification in the same sample. |

| Biotinylated Probes | Adding a biotin (B1667282) tag for use in pull-down assays to isolate and identify binding partners (proteins, nucleic acids). | Facilitates accurate quantification of the bait molecule in the affinity purification process. |

| Click-Chemistry Handles | Incorporating an alkyne or azide (B81097) group (in addition to the 3'-azido group) to allow for covalent attachment to other molecules in situ. nih.gov | Provides a stable isotopic signature for tracking the modified molecule in complex biological mixtures. |

These advanced probes could be instrumental in answering specific questions, such as identifying the precise cellular compartments where the epimer accumulates or the enzyme complexes with which it interacts.

Predictive Modeling for Unanticipated Biological Activities and Interactions

Computational and predictive modeling are becoming indispensable in drug discovery and toxicology. technologynetworks.comarxiv.org These models rely on high-quality experimental data for training and validation. Data generated from studies using this compound can serve as a valuable input for building more accurate predictive models for nucleoside analogs.

By quantifying the binding affinities, metabolic rates, and cellular effects of the d3-labeled epimer, researchers can refine Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models could then be used to predict the biological activity of other, yet-to-be-synthesized, nucleoside analog impurities or derivatives. Furthermore, molecular docking simulations could be used to model how the 3'-epi configuration affects binding to various enzyme active sites, with the experimental data from d3-tracer studies serving to validate the in silico predictions. This synergy between experimental tracing and computational modeling can accelerate the identification of potentially bioactive or toxic compounds. arxiv.orgarizona.edu

Contribution to Fundamental Understanding of Nucleoside Metabolism and Nucleic Acid Biology

Nucleoside analogs are powerful tools for probing the fundamental mechanisms of nucleoside and nucleotide metabolism. mdpi.comwikipedia.org The enzymes involved in these pathways—kinases, polymerases, and catabolic enzymes—often exhibit high substrate specificity. Studying how these enzymes process an unnatural epimer like 3'-epi-Azido-3'-deoxythymidine can reveal important details about their active site architecture and catalytic mechanisms.

Using the d3-labeled version allows for unambiguous tracking of the epimer's phosphorylation, incorporation into DNA (if any), and degradation. researchgate.net Key research questions that could be addressed include:

How efficiently is the epimer phosphorylated by thymidine (B127349) kinase compared to thymidine or AZT? nih.govnih.gov

Can the triphosphate form of the epimer be incorporated into DNA by cellular or viral polymerases, and if so, what are the consequences?

What are the primary catabolic pathways for this epimer, and how do they differ from those for AZT?

Answering these questions would not only illuminate the specific biological relevance of this AZT impurity but also contribute to a broader understanding of the substrate tolerance of key enzymes in nucleic acid biology.

Q & A

Q. What are the key analytical techniques for characterizing 3'-epi-Azido-3'-deoxythymidine-d3 and its metabolites in biological matrices?

Q. How does the deuterium labeling in this compound influence its metabolic stability compared to non-deuterated analogs?

Deuterium incorporation at specific positions (e.g., the thymidine backbone) slows metabolic degradation via the kinetic isotope effect , reducing susceptibility to enzymatic cleavage by thymidine phosphorylase. Researchers should conduct in vitro metabolic assays using human liver microsomes or primary hepatocytes, comparing half-life () and clearance rates between deuterated and non-deuterated forms. Parallel monitoring of phosphorylated metabolites (mono-, di-, and triphosphates) via ion-pair chromatography is essential to assess intracellular anabolism .

Q. What enzymatic pathways are involved in the phosphorylation of this compound, and how do they differ from canonical AZT metabolism?

The phosphorylation cascade is mediated by cytosolic thymidine kinase (TK1) and thymidylate kinase (TYMK) , similar to AZT. However, the 3'-epi configuration may alter substrate affinity. Researchers should perform enzyme kinetic assays to determine and values for each kinase using purified enzymes. Competitive inhibition studies with natural substrates (e.g., dTMP) can reveal whether the epimerized structure acts as a substrate or inhibitor of TYMK, impacting dTTP pool dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral activity of this compound across different cell models?

Discrepancies often arise from variations in cell-type-specific expression of nucleoside transporters (e.g., ENT1/2) or kinases. To address this, systematically compare:

- Transport efficiency : Use radiolabeled analogs (e.g., H-d3-AZT) in uptake assays across cell lines.

- Kinase activity profiles : Quantify TK1 and TYMK expression via Western blot or qPCR.

- Intracellular triphosphate levels : Employ solid-phase extraction coupled with LC-MS to correlate metabolite concentrations with antiviral IC values. Normalize data to cell proliferation rates to exclude cytotoxicity confounders .

Q. What experimental strategies optimize the use of this compound in click chemistry-based probes for tracking nucleotide metabolism?

The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynylated tags (e.g., fluorophores). To enhance probe efficiency:

- Modulate PEG spacers : Introduce short PEG chains (e.g., PEG3, as in Azido-PEG3-DYKDDDDK) to reduce steric hindrance during conjugation .

- Validate metabolic incorporation : Use pulse-chase experiments with clickable analogs, followed by fluorescence microscopy or flow cytometry to confirm incorporation into nascent DNA/RNA.

- Control for off-target labeling : Include competition assays with excess non-azido nucleosides to verify specificity .

Q. How do researchers address potential isotopic dilution effects when using this compound as an internal standard in quantitative assays?

Isotopic dilution can occur if the deuterated analog undergoes exchange reactions (e.g., in aqueous buffers). Mitigation strategies include:

- Stable-isotope labeling : Use C or N labels instead of deuterium for critical positions.

- Chromatographic separation : Optimize LC conditions to resolve deuterated and non-deuterated species, even under conditions promoting H/D exchange.

- Standard curve validation : Prepare matrix-matched calibration curves in the presence of biological fluids to account for matrix-induced ion suppression/enhancement .

Methodological Notes

- Data Analysis : Apply non-linear regression models (e.g., Michaelis-Menten kinetics) for enzyme assays and mixed-effects models for cell-based studies to account for inter-experimental variability .

- Ethical Compliance : When using human-derived samples, ensure pseudonymization protocols and secure data storage as per ethical guidelines (e.g., E3.2 and E3.3 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.